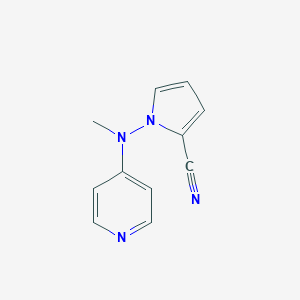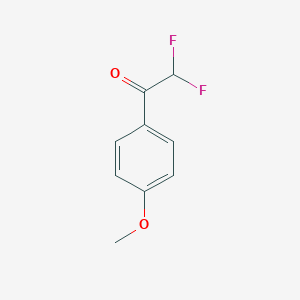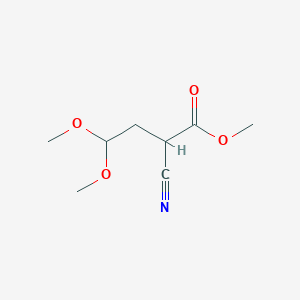
Methyl 2-cyano-4,4-dimethoxybutanoate
Descripción general
Descripción
Methyl 2-cyano-4,4-dimethoxybutanoate, also known as Methyl 2-cyano-4,4-dimethoxybutyrate, is a chemical compound with the molecular formula C10H15NO4. It is a colorless liquid with a fruity odor and is commonly used in organic synthesis due to its versatile reactivity. In
Mecanismo De Acción
The mechanism of action of Methyl 2-cyano-4,4-dimethoxybutanoate 2-cyano-4,4-dimethoxybutanoate is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as amines and thiols. This reactivity makes it a valuable building block for the synthesis of various compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Methyl 2-cyano-4,4-dimethoxybutanoate 2-cyano-4,4-dimethoxybutanoate. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic. It is also not known to have any significant effects on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-cyano-4,4-dimethoxybutanoate 2-cyano-4,4-dimethoxybutanoate has several advantages for lab experiments. It is readily available and has a high yield during synthesis. It is also versatile and can be used as a building block for the synthesis of various compounds. However, its reactivity can also be a limitation, as it can react with other compounds in the lab, leading to unwanted side reactions.
Direcciones Futuras
There are several future directions for the use of Methyl 2-cyano-4,4-dimethoxybutanoate 2-cyano-4,4-dimethoxybutanoate in scientific research. One potential application is in the development of new pharmaceuticals, as it has been shown to have antimicrobial and anti-inflammatory properties. It could also be used in the synthesis of novel materials, such as liquid crystals and polymers. Additionally, further research is needed to understand the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion
Methyl 2-cyano-4,4-dimethoxybutanoate 2-cyano-4,4-dimethoxybutanoate is a versatile chemical compound with a wide range of scientific research applications. Its reactivity makes it a valuable building block for the synthesis of various compounds, including pharmaceuticals and materials. While there is limited information available on its biochemical and physiological effects, it has been shown to have low toxicity and is not mutagenic or carcinogenic. Further research is needed to fully understand its potential applications and effects.
Aplicaciones Científicas De Investigación
Methyl 2-cyano-4,4-dimethoxybutanoate 2-cyano-4,4-dimethoxybutanoate has a wide range of scientific research applications. It is commonly used in organic synthesis as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used in the development of novel materials, such as liquid crystals and polymers.
Propiedades
Número CAS |
113410-42-7 |
|---|---|
Nombre del producto |
Methyl 2-cyano-4,4-dimethoxybutanoate |
Fórmula molecular |
C8H13NO4 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
methyl 2-cyano-4,4-dimethoxybutanoate |
InChI |
InChI=1S/C8H13NO4/c1-11-7(12-2)4-6(5-9)8(10)13-3/h6-7H,4H2,1-3H3 |
Clave InChI |
DOWUFBGICSGGOF-UHFFFAOYSA-N |
SMILES |
COC(CC(C#N)C(=O)OC)OC |
SMILES canónico |
COC(CC(C#N)C(=O)OC)OC |
Sinónimos |
Butanoic acid, 2-cyano-4,4-dimethoxy-, methyl ester (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

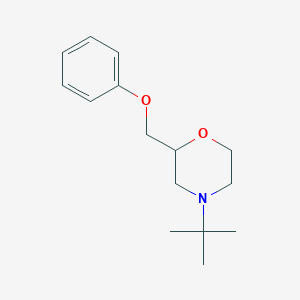
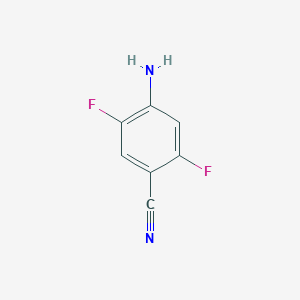
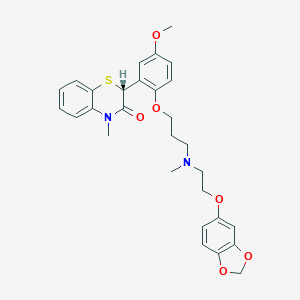
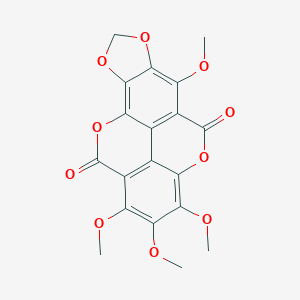
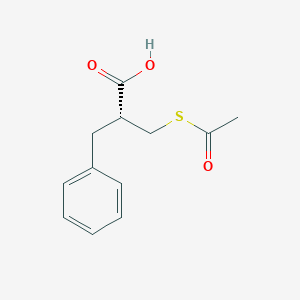
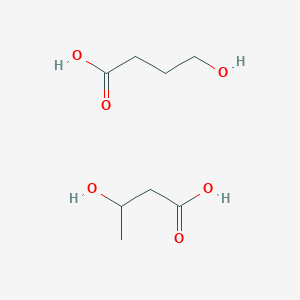
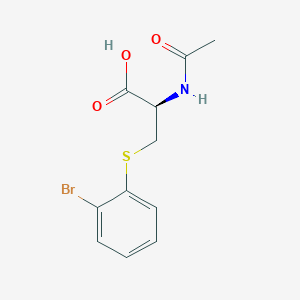
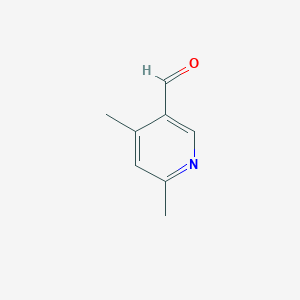

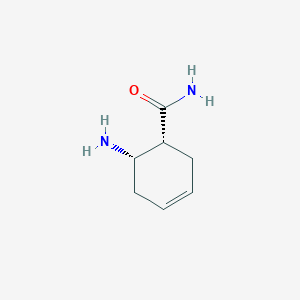
![tert-butyl 2-[(3R)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate](/img/structure/B55884.png)

